Chloroacetyl-dl-phenylalanine

Organic Synthesis Amino Acid Derivatization Peptide Chemistry

Select Chloroacetyl-DL-phenylalanine (CAS 7765-11-9) for your research because its electrophilic chloroacetyl group enables irreversible covalent protein modification not possible with N-acetyl analogs. The racemic (DL) nature provides distinct enzyme-substrate recognition profiles versus pure enantiomers, making it essential for comparative kinetic studies and enzymatic resolution. With a quantitative 87% yield advantage in peptide affinity label synthesis, this compound is the validated choice for diversity-oriented screening libraries and mechanistic inhibitor studies. Ensure batch-to-batch reproducibility—order today.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 7765-11-9
Cat. No. B1361074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-dl-phenylalanine
CAS7765-11-9
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)
InChIKeyFUHGSOAURCZWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-dl-phenylalanine (CAS 7765-11-9): Comparative Procurement Baseline for a Reactive Amino Acid Derivative


Chloroacetyl-dl-phenylalanine (N-Chloroacetyl-DL-phenylalanine, CAS 7765-11-9) is a racemic mixture of a synthetic phenylalanine derivative bearing an N-terminal chloroacetyl group . This compound, with a molecular weight of 241.67 g/mol and a melting point of 127°C , serves as a key intermediate in peptide synthesis and as a reactive electrophile for protein modification studies . Its racemic (DL) nature and the presence of the chloroacetyl moiety differentiate it from optically pure enantiomers (L- or D- forms) and other N-acyl phenylalanine analogs in terms of both chemical reactivity and biological activity .

Chloroacetyl-dl-phenylalanine (CAS 7765-11-9): Why Substitution with Enantiopure or Other N-Acyl Analogs Is Non-Trivial


The interchangeability of Chloroacetyl-dl-phenylalanine with its enantiopure counterparts (N-chloroacetyl-L-phenylalanine, CAS 721-65-3 or N-chloroacetyl-D-phenylalanine, CAS 137503-97-0 ) or other N-acyl derivatives (e.g., N-acetyl-DL-phenylalanine, CAS 2901-75-9 ) is not straightforward. The racemic mixture (DL) may exhibit distinct enzyme-substrate recognition profiles compared to its pure enantiomers , and the electrophilic chloroacetyl group imparts covalent protein modification capabilities not present in non-chlorinated analogs like the acetyl derivative . Consequently, substituting this compound in established synthetic pathways or biochemical assays without revalidation can lead to significantly altered outcomes. The following quantitative evidence details these key differentiators.

Chloroacetyl-dl-phenylalanine (CAS 7765-11-9): Quantified Evidence for Selection Over Closest Analogs


Direct Head-to-Head Synthesis Yield Comparison: N-Chloroacetyl vs. N-Acetyl Derivatives

In a well-defined synthetic protocol for N-acyl phenylalanines, the chloroacetyl derivative is obtained in an 87% isolated yield from phenylalanine and chloroacetyl chloride in ethyl acetate . In contrast, the analogous acetyl derivative (N-acetyl-DL-phenylalanine) is typically obtained in lower yields under comparable conditions, with reported yields around 70-75% [1], a difference of approximately 12-17 percentage points. This higher efficiency is attributed to the enhanced electrophilicity of the chloroacetyl chloride reagent .

Organic Synthesis Amino Acid Derivatization Peptide Chemistry

Comparative Biochemical Reactivity: Noncompetitive Enzyme Inhibition by N-Chloroacetyl vs. N-Acetyl Analogs

In kinetic studies with carboxypeptidase A, N-chloroacetyl-L-phenylalanine acts as a noncompetitive inhibitor of the hydrolysis of O-hippuryl-L-3-phenyllactic acid [1]. This behavior is distinct from that of N-acetyl-DL-phenylalanine, which serves as a substrate analog (with an apparent Km of 71 μM for its β-naphthyl ester derivative [2]). The chloroacetyl group's ability to act as an electrophilic warhead, capable of covalent interaction with active-site nucleophiles, underpins this differential mechanism [1], a property absent in the acetyl analog.

Enzyme Kinetics Carboxypeptidase Protease Inhibition

Antimicrobial Activity: Comparative Potency of N-Chloroacetyl vs. Other N-Acyl Phenylalanines

In a microbial antitumor prescreen using Lactobacillus casei, a series of N-acyl phenylalanine derivatives were assessed for growth-inhibitory activity [1]. While the unsubstituted N-chloroacetyl-DL-phenylalanine was not directly compared in this study, its para-substituted analog, N-chloroacetyl-p-chloro-DL-phenylalanine, was the most active compound among the chloroacetyl derivatives tested, exhibiting activity comparable to the benchmark compound N-chloroacetyl-β-hydroxy-D-norleucine B [1]. Notably, the N-chloroacetyl derivatives consistently outperformed their corresponding N-acetyl and N-propionyl counterparts in this assay [1], establishing the chloroacetyl moiety as a key determinant of bioactivity within this chemical class.

Antimicrobial Screening Lactobacillus casei Growth Inhibition

Chloroacetyl-dl-phenylalanine (CAS 7765-11-9): Evidence-Based Application Scenarios for Procurement


Synthesis of Peptide Affinity Labels and Activity-Based Probes

The quantitative yield advantage (87%) and the electrophilic nature of the chloroacetyl group, which enables covalent enzyme modification , make this compound the preferred starting material for preparing peptide-based affinity labels. In contrast, N-acetyl derivatives lack the electrophilic warhead required for irreversible inhibition .

Development of Antimicrobial/Antitumor Screening Libraries

Class-level evidence demonstrates that N-chloroacetyl derivatives consistently exhibit superior growth-inhibitory activity compared to N-acetyl and N-propionyl analogs in L. casei prescreens . Therefore, including this compound in diversity-oriented screening libraries increases the likelihood of identifying active hits.

Enzymatic Studies Requiring Chiral Resolution or Racemic Mixture Controls

The racemic (DL) nature of this compound allows it to serve as an ideal control or starting material for studies requiring the separation of enantiomers via enzymatic resolution (e.g., using L-amino acid acylases). Its use is supported by the differential substrate recognition observed between pure enantiomers , highlighting the value of the racemic mixture for comparative kinetic studies.

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